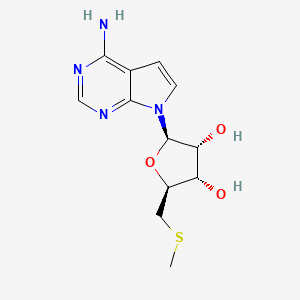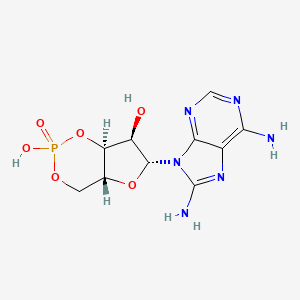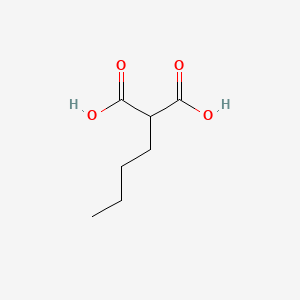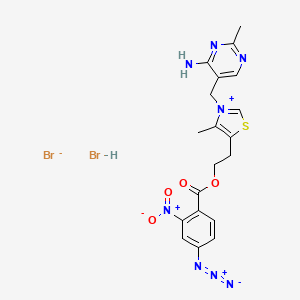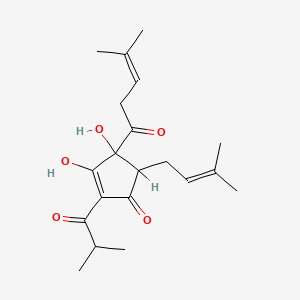![molecular formula C42H58N2O B1203494 (1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)
(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Staphidine is a triterpenoid.
Aplicaciones Científicas De Investigación
Basicity and Proton Sponge Behavior
The compound demonstrates strong basicity behavior in aqueous solutions, acting as a very strong base (proton sponge) in the first protonation step and as a relatively strong base in the second step. This property is due to its unique structural configuration, which includes four basal nitrogen atoms and an apical oxygen atom located at the apices of a slightly distorted square pyramid. Such structural attributes contribute to the compound's high basicity in both first- and second-protonation steps (Bianchi et al., 1989).
Asymmetric Synthesis and Catalysis
The compound's structure has been utilized in the field of asymmetric synthesis. For example, it has been applied in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, demonstrating high stereo- and enantioselectivity. This is particularly relevant in the synthesis of complex natural products and pharmaceuticals, where the control of stereochemistry is crucial (Meilert et al., 2004).
Synthesis and Structural Studies
The compound's synthesis and structural characterization have been subjects of significant research. Studies have focused on synthesizing similar structures and investigating their properties, such as in the case of 14-oxa-1,4,8,11-tetraazabicyclo[9.5.3]nonadecane (L1) and its nickel(II) complexes. These researches offer insights into the potential applications of such compounds in coordination chemistry and catalysis (Rodopoulos et al., 2001).
Applications in Drug Synthesis
Compounds with similar structures have been investigated for their potential in drug synthesis. For instance, research on androsterone derivatives, which have a structure related to the specified compound, revealed insights into their role as inhibitors in androgen biosynthesis. Such findings are significant for the development of new therapeutic agents (Djigoué et al., 2012).
Exploration in Heterosuperbenzenes
Another intriguing application is in the development of heterosuperbenzenes, where the compound's structural motifs have been utilized to synthesize selectively functionalized hexaarylbenzenes. These findings have implications in the design of novel materials with specific electronic and optical properties (Gregg et al., 2006).
Propiedades
Nombre del producto |
(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane] |
|---|---|
Fórmula molecular |
C42H58N2O |
Peso molecular |
606.9 g/mol |
Nombre IUPAC |
(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane] |
InChI |
InChI=1S/C42H58N2O/c1-36-8-5-9-42-32(36)7-11-39-21-40(25(16-33(39)42)15-30(39)34(42)44(4)23-36)12-13-41-29-17-28-26-14-24-18-37(2,22-43(3)20-24)27(26)6-10-38(28,19-31(29)41)35(41)45-40/h17,24-25,29-35H,5-16,18-23H2,1-4H3/t24-,25+,29-,30?,31?,32-,33-,34?,35+,36+,37+,38-,39-,40+,41-,42+/m1/s1 |
Clave InChI |
MIQIFBIWUBAPTB-WNRLEAPDSA-N |
SMILES isomérico |
C[C@@]12CCC[C@]34[C@@H]1CC[C@]56[C@H]3C[C@H](CC5C4N(C2)C)[C@@]7(C6)CC[C@@]89[C@H]1C8C[C@]2([C@@H]9O7)CCC3=C(C2=C1)C[C@@H]1C[C@]3(CN(C1)C)C |
SMILES canónico |
CC12CCCC34C1CCC56C3CC(CC5C4N(C2)C)C7(C6)CCC89C1C8C=C2C3=C(CCC2(C1)C9O7)C1(CC(C3)CN(C1)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-1-(4-methoxyphenyl)-3-methyl-2-oxidobenzofuro[3,2-c]pyridin-2-ium](/img/structure/B1203411.png)

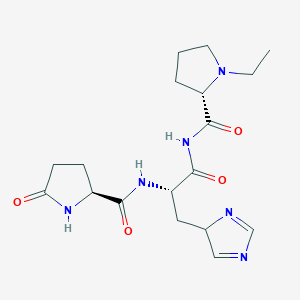
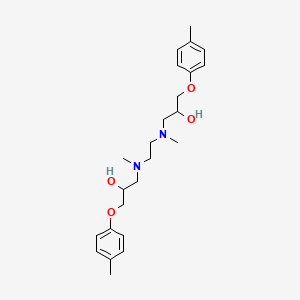
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1203420.png)
